Lyoniside

Anti-Leishmanial Topoisomerase IB Inhibitor Neglected Tropical Disease

Procure Lyoniside (34425-25-7) for your leishmaniasis research. This phenyltetralin lignan glycoside is a proven, potent inhibitor of Leishmania donovani topoisomerase IB (IC50 0.79 μM), validated in vivo in a murine model. Its unique 9-O-β-D-xylopyranosyl-(+)-lyoniresinol structure dictates a mode of action distinct from common dietary lignans like secoisolariciresinol, ensuring target specificity.

Molecular Formula C27H36O12
Molecular Weight 552.6 g/mol
CAS No. 34425-25-7
Cat. No. B1256259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLyoniside
CAS34425-25-7
Synonymseta-sitosterol glucoside
beta-sitosterol glucutonide
beta-sitosterol-beta-D-glycoside
beta-sitosteryl-beta-D-glucopyranoside
daucosterol
eleutheroside A
lyoniside
sitosterol beta-D-glucoside
sitosterol glucuronide
Molecular FormulaC27H36O12
Molecular Weight552.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(CO4)O)O)O
InChIInChI=1S/C27H36O12/c1-34-17-7-13(8-18(35-2)23(17)31)20-15(10-38-27-25(33)22(30)16(29)11-39-27)14(9-28)5-12-6-19(36-3)24(32)26(37-4)21(12)20/h6-8,14-16,20,22,25,27-33H,5,9-11H2,1-4H3/t14-,15-,16+,20+,22-,25+,27+/m0/s1
InChIKeyGWDZRGQRNHELQM-VEKSOEEBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lyoniside (CAS 34425-25-7): A Data-Driven Review of a Multifunctional Lignan Glycoside for Research Procurement


Lyoniside (CAS 34425-25-7) is a phenyltetralin lignan glycoside, specifically 9-O-β-D-xylopyranosyl-(+)-lyoniresinol, with a molecular formula of C27H36O12 and a molecular weight of 552.57 g/mol [1]. It is classified as a lignan xyloside and is found as a natural product in various plant species, including Vaccinium myrtillus (bilberry) and Lyonia ovalifolia [2]. Its structure comprises an aglycone core ((+)-lyoniresinol) linked to a xylose sugar moiety, a characteristic that influences its solubility and potential bioavailability compared to non-glycosylated analogs [3].

Why Lyoniside's Activity Profile Prevents Generic Substitution with Common Lignans


Lyoniside cannot be considered interchangeable with other lignans or lignan glycosides, such as the common dietary lignans secoisolariciresinol or matairesinol, due to fundamental structural and functional differences that translate into distinct, quantifiable biological activities. The presence of a specific xylose moiety on the (+)-lyoniresinol aglycone dictates its unique interaction with biological targets [1]. This is most clearly demonstrated by its potent and selective inhibition of Leishmania donovani topoisomerase IB, with an IC50 of 0.79 µM against intracellular amastigotes, a mechanism and potency not shared by the majority of other lignans [2]. Furthermore, its in vivo activity in a murine leishmaniasis model underscores that its multi-faceted profile, including radical scavenging (DPPH IC50 = 23 µg/mL) and specific neuroprotection, is a consequence of its precise molecular architecture, making simple substitution with a more readily available or less expensive analog a high-risk proposition for research reproducibility [3].

Quantitative Evidence for Lyoniside's Differentiation from Structural Analogs


Superior Anti-Leishmanial Potency of Lyoniside Compared to its Diastereomer Saracoside

Lyoniside demonstrates a quantifiable potency advantage over its closest structural analog, saracoside, in the inhibition of Leishmania donovani, the causative agent of visceral leishmaniasis. This is a critical differentiator, as it highlights that even minor stereochemical variations within the same class can lead to significant differences in biological efficacy [1].

Anti-Leishmanial Topoisomerase IB Inhibitor Neglected Tropical Disease

Moderate DPPH Radical Scavenging Activity Positions Lyoniside in a Niche Below Potent Reference Antioxidants

Lyoniside exhibits a defined, moderate level of free radical scavenging activity. This positions it as a useful tool for studying antioxidant mechanisms, but its procurement for such studies requires a clear understanding of its relative potency compared to strong reference antioxidants. The data indicates it is significantly less potent than ascorbic acid or Trolox, which is a key differentiator when planning experiments where a potent positive control is needed [1].

Antioxidant Free Radical Scavenger DPPH Assay

Lyoniside's In Vivo Anti-Obesity Effect Quantified in a High-Fat Diet Rat Model

In a preclinical model of diet-induced obesity, Lyoniside demonstrates a significant, quantifiable protective effect against visceral fat accumulation. This provides a specific, in vivo benchmark for the compound's activity, a level of evidence not available for the vast majority of structurally related lignan glycosides [1].

Anti-Obesity Metabolic Syndrome In Vivo Pharmacology

Significant Neuroprotective Activity in HT22 Cells Sets Lyoniside Apart from Inactive Analogs

Lyoniside confers significant neuroprotection against glutamate-induced oxidative stress in HT22 neuronal cells, a model for excitotoxicity. This activity is not universal among lignans isolated from the same plant; for instance, β-D-fructofuranosyl α-D-glucopyranoside from Tilia amurensis was found to be inactive in the same assay [1]. This creates a clear, functional differentiation between Lyoniside and other in-class compounds from the same source.

Neuroprotection Glutamate-Induced Toxicity Neuronal Cell Death

Higher Extraction Yield via Microwave-Assisted Extraction (MAE) Compared to Reflux

From an industrial and preparative-scale procurement perspective, the method of extraction significantly impacts the yield and cost-effectiveness of obtaining Lyoniside. A comparative study on Saraca asoca bark demonstrated that optimized microwave-assisted extraction (MAE) more than doubles the yield of Lyoniside compared to conventional reflux extraction, providing a clear and quantifiable advantage for sourcing [1].

Extraction Technology Process Optimization Natural Product Isolation

High-Value Application Scenarios for Lyoniside Based on Quantitative Evidence


Anti-Leishmanial Drug Discovery and Chemical Biology

Lyoniside is a top-tier candidate for research programs targeting Leishmania donovani, the causative agent of visceral leishmaniasis. Its demonstrated in vitro potency against intracellular amastigotes (IC50 = 0.79 μM) and confirmed in vivo efficacy in a BALB/c mouse model directly justify its use as a lead compound or a potent positive control for screening novel topoisomerase IB inhibitors [1]. This specific application is supported by evidence of its mechanism of action, which involves poisoning the parasite's unusual type IB topoisomerase, a target distinct from mammalian topoisomerases [2]. The slightly superior potency of Lyoniside over saracoside (0.79 μM vs 0.82 μM) may be a relevant factor for studies where maximizing target engagement is critical [1].

Neurodegeneration and Excitotoxicity Research

For studies investigating glutamate-induced oxidative stress and neuronal cell death, Lyoniside is a validated research tool. It has been shown to confer significant neuroprotection in the HT22 hippocampal cell line model, a well-established system for studying excitotoxicity [1]. This activity differentiates it from other compounds isolated from the same plant source, such as β-D-fructofuranosyl α-D-glucopyranoside, which was inactive in the same assay [1]. Therefore, Lyoniside is the compound of choice from Tilia amurensis for downstream mechanistic studies on neuroprotection.

Metabolic Disease and In Vivo Obesity Studies

Lyoniside is uniquely positioned for in vivo research on metabolic syndrome and the prevention of diet-induced obesity. The available data from a 3-month study in rats fed a high-fat diet showed that Lyoniside provided a 48.9% protective effect against an increase in renal white adipose tissue (WATr) [1]. This quantitative, in vivo evidence distinguishes Lyoniside from the majority of other lignan glycosides for which such data is absent, making it a compelling candidate for further investigation into the mechanisms of visceral fat accumulation and related metabolic dysregulation [1].

Optimized Industrial-Scale Extraction and Purification

For industrial partners or core facilities seeking to produce Lyoniside at scale, the evidence clearly points to microwave-assisted extraction (MAE) as the superior method. Comparative studies show that MAE yields 9.4 mg/g of Lyoniside from Saraca asoca bark, which is more than double the 4.2 mg/g yield achieved via conventional reflux extraction [1]. This 124% increase in yield is a compelling quantitative justification for investing in or procuring material processed via MAE, as it promises significantly better efficiency and cost-effectiveness for large-quantity requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lyoniside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.